molecular formula C27H23N3O5 B2771081 2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one CAS No. 1206988-49-9

2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one

Cat. No. B2771081
CAS RN: 1206988-49-9
M. Wt: 469.497
InChI Key: XRKHTTIBBZJOQY-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C27H23N3O5 and its molecular weight is 469.497. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties and Mechanisms

IsoCombretaQuinolines (IsoCoQuines), derivatives similar to the mentioned compound, have shown potent anticancer properties. These compounds, including ones with a 2-substituted-quinoline replacing the 3,4,5-trimethoxyphenyl ring, exhibit significant cytotoxic activity against various human cancer cell lines. They function as tubulin assembly inhibitors, with certain analogs causing cell cycle arrest in the G2/M phase. Docking studies indicate these compounds bind similarly to known anticancer agents at the colchicine binding site of tubulin, suggesting a mechanism for their anticancer effects (Khelifi et al., 2017).

Antitumor Activity

Derivatives of the isoquinoline class, such as 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, have been evaluated for their antitumor potential. Some compounds in this series demonstrated significant cytotoxicity against various tumor cell lines, with specific analogs showing comparable or superior efficacy to clinical cytostatic agents in preclinical models. This highlights the potential for developing new therapeutic agents based on the isoquinoline scaffold for cancer treatment (Houlihan et al., 1995).

Synthesis and Evaluation of Quinazolinone Analogues

A study on the synthesis and antitumor activity of 3-benzyl-substituted-4(3H)-quinazolinones, including derivatives with a trimethoxyphenyl moiety, revealed compounds with broad-spectrum antitumor activity. These compounds were found to be more potent than the control, 5-fluorouracil, against certain cancer cell lines. This indicates the effectiveness of structural modifications in enhancing the antitumor potential of isoquinoline derivatives (Al-Suwaidan et al., 2016).

Antimicrobial and Antioxidant Activities

Investigations into indolo[3,2-c]isoquinoline derivatives synthesized from the compound have revealed promising antimicrobial and antioxidant properties. Some derivatives exhibited potent activity against various bacterial and fungal strains, alongside significant radical scavenging and metal chelating activities. These findings suggest potential applications in combating microbial infections and oxidative stress (Verma, 2018).

properties

IUPAC Name

2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O5/c1-16-8-7-9-18(12-16)30-15-21(19-10-5-6-11-20(19)27(30)31)26-28-25(29-35-26)17-13-22(32-2)24(34-4)23(14-17)33-3/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKHTTIBBZJOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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